Darunavir - 635728-49-3

Darunavir

Catalog Number: EVT-1221446
CAS Number: 635728-49-3
Molecular Formula: C29H43N3O8S
Molecular Weight: 593.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir is a non-peptidic organic compound classified as a protease inhibitor (PI), specifically a second-generation PI. It plays a crucial role in scientific research, particularly in the field of virology, serving as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.

Mechanism of Action

Darunavir acts by binding non-competitively to the active site of the HIV-1 protease enzyme. [, ] This binding prevents the protease from cleaving viral polypeptide precursors, which are essential for the maturation and infectivity of new HIV-1 virions. [, ] Darunavir is designed to exhibit a high binding affinity for the protease, resulting in potent inhibition of viral replication.

Physical and Chemical Properties Analysis

Darunavir exhibits a unique biochemical structure that contributes to its high binding affinity for the HIV-1 protease active site. The physical and chemical properties of darunavir have been extensively investigated. Studies have demonstrated that darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes. To enhance its pharmacokinetic properties, darunavir is typically co-administered with low-dose ritonavir, a potent CYP3A inhibitor. This co-administration significantly increases darunavir plasma concentrations and extends its half-life, allowing for a lower daily dose and improved antiviral efficacy.

Applications
  • HIV treatment research: Darunavir is a cornerstone in investigating novel HIV treatment strategies. Studies have explored its use in combination with other antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase inhibitors. [, , , , , ]
  • Drug resistance studies: Darunavir's high genetic barrier to resistance has made it a valuable tool for studying HIV drug resistance. [, , , , ] Researchers have investigated the prevalence of darunavir resistance mutations and the development of novel resistance pathways. [, , , , ]
  • Pharmacokinetic and pharmacogenetic research: Studies have assessed the pharmacokinetic properties of darunavir, including its absorption, distribution, metabolism, and elimination, in various patient populations. [, , , , , , ] Research has also focused on the influence of genetic polymorphisms on darunavir pharmacokinetics. [, ]
  • Microbicide development: Darunavir has shown promise as a potential microbicide for HIV prevention. Studies have explored its incorporation into vaginal rings, aiming to provide sustained drug release and potentially reduce HIV transmission.

Ritonavir

  • Compound Description: Ritonavir is an HIV-1 protease inhibitor and a potent inhibitor of cytochrome P450 3A (CYP3A) isoenzymes. [] It is frequently co-administered with other protease inhibitors, including Darunavir, to boost their plasma concentrations by inhibiting their metabolism. This allows for lower doses and potentially improves efficacy. []
  • Relevance: Ritonavir is a crucial related compound to Darunavir due to its widespread use as a pharmacokinetic enhancer for Darunavir. Numerous studies demonstrate the efficacy and safety of co-administering Ritonavir with Darunavir to increase its exposure and overcome challenges posed by the drug's pharmacokinetic variability. [, , ] This co-administration strategy, often referred to as "boosting," is a cornerstone of Darunavir-based HIV treatment regimens.

Cobicistat

  • Compound Description: Cobicistat is a pharmacoenhancer similar to Ritonavir, acting as a potent mechanism-based inhibitor of CYP3A. [] It is used to boost the plasma concentrations of some antiretroviral drugs, including Darunavir. []
  • Relevance: Cobicistat is directly relevant to Darunavir as an alternative boosting agent. Similar to Ritonavir, Cobicistat enhances Darunavir exposure, but the two compounds have different pharmacokinetic profiles and interaction potential with other drugs. [, ] The choice between Cobicistat and Ritonavir as a boosting agent for Darunavir depends on individual patient factors and potential drug interactions with their specific treatment regimen. []

Lopinavir

  • Compound Description: Lopinavir is an HIV-1 protease inhibitor often co-formulated with Ritonavir (Lopinavir/Ritonavir) to increase its bioavailability and serum half-life. [, ]
  • Relevance: Lopinavir serves as a point of comparison for Darunavir due to its similar mechanism of action and use in HIV treatment. Although both are protease inhibitors, Darunavir generally demonstrates a higher genetic barrier to resistance and better tolerability compared to Lopinavir. [, , ] Clinical studies often compare the efficacy and safety profiles of Darunavir-based regimens against those based on Lopinavir.

Atazanavir

  • Compound Description: Atazanavir is another HIV-1 protease inhibitor typically boosted with Ritonavir to enhance its pharmacokinetic properties. [, ]
  • Relevance: Atazanavir, like Lopinavir, serves as a comparative protease inhibitor in evaluating Darunavir's efficacy and resistance profile. [, ] Clinical studies have shown that Darunavir might have a higher genetic barrier to resistance than Atazanavir, particularly in heavily treatment-experienced patients. []

Tipranavir

  • Compound Description: Tipranavir is an HIV-1 protease inhibitor used as a salvage therapy option for patients with multidrug-resistant HIV. It is always administered with Ritonavir. []
  • Relevance: Tipranavir is relevant to Darunavir because both drugs are considered second-generation protease inhibitors and exhibit activity against HIV strains resistant to other protease inhibitors. [] They are often compared in terms of their efficacy and tolerability in patients who have failed prior protease inhibitor-containing regimens.

Etravirine

  • Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral drugs for the treatment of HIV-1 infection. []
  • Relevance: Etravirine is relevant to Darunavir as a potential co-administered drug in HIV treatment regimens. Studies have investigated the pharmacokinetic interactions between Etravirine and Darunavir/Cobicistat, highlighting the need for careful consideration of dosing adjustments when these drugs are used concurrently. []

Tenofovir Disoproxil Fumarate

  • Compound Description: Tenofovir Disoproxil Fumarate is a nucleotide reverse transcriptase inhibitor (NtRTI) commonly used in combination with other antiretroviral agents for treating HIV-1 infection. [, ]
  • Relevance: Tenofovir Disoproxil Fumarate is frequently included in Darunavir-based HIV treatment regimens. [, ] Clinical trials often evaluate the efficacy and safety of Darunavir in combination with Tenofovir Disoproxil Fumarate and other antiretrovirals to assess their combined impact on viral suppression and patient outcomes.

Emtricitabine

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. [, ]
  • Relevance: Similar to Tenofovir Disoproxil Fumarate, Emtricitabine is frequently used in combination with Darunavir for HIV treatment. [, ] The combination of Darunavir/Cobicistat with Emtricitabine and Tenofovir Alafenamide is a common single-tablet regimen, and its efficacy and resistance profiles have been extensively studied.

Raltegravir

  • Compound Description: Raltegravir is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral agents. []
  • Relevance: Raltegravir is relevant to Darunavir as a potential component of NRTI-sparing regimens. Clinical trials have compared the efficacy and safety of Darunavir-based regimens containing either Raltegravir or Tenofovir Disoproxil Fumarate/Emtricitabine, aiming to identify optimal treatment strategies for individuals who may not tolerate or benefit from NRTIs. []

Properties

CAS Number

635728-49-3

Product Name

Darunavir Ethanolate

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol

Molecular Formula

C29H43N3O8S

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N

SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Synonyms

N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)Hexahydrofuro[2,3-b]furan-3-yl Ester compd. with Ethanol

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.